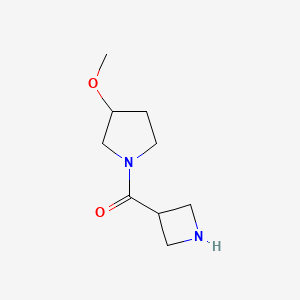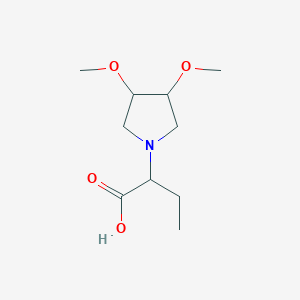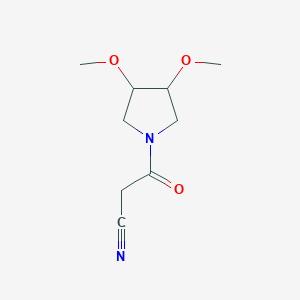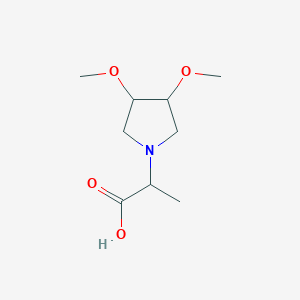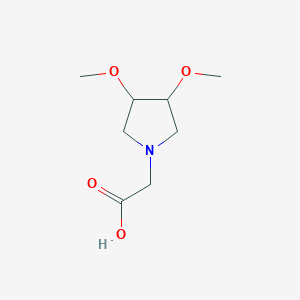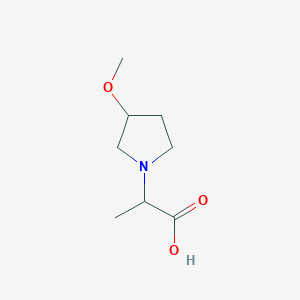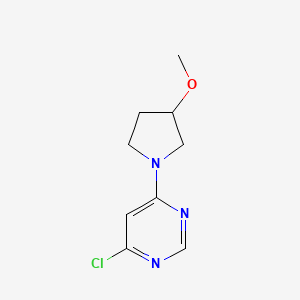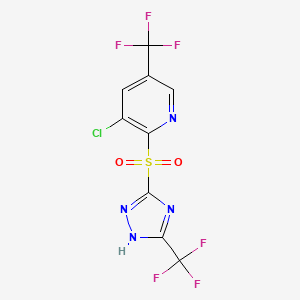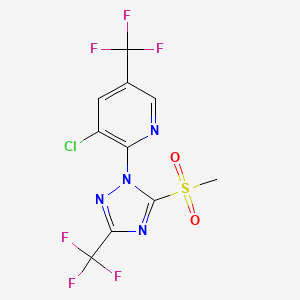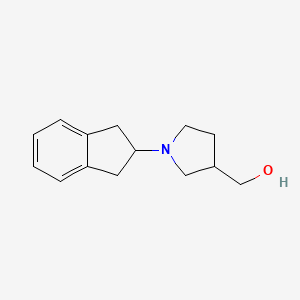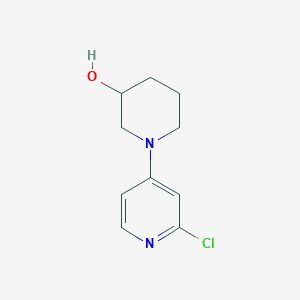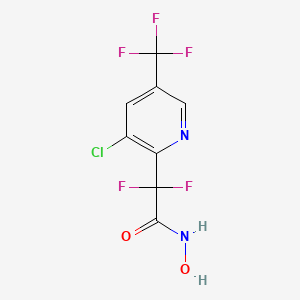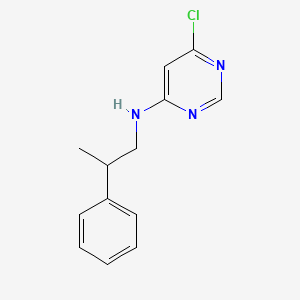
6-Chlor-N-(2-Phenylpropyl)pyrimidin-4-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Pyrimidinderivate, einschließlich 6-Chlor-N-(2-Phenylpropyl)pyrimidin-4-amin, wurden auf ihre potenziellen Antikrebseigenschaften untersucht . Beispielsweise sind Imatinib, Dasatinib und Nilotinib Pyrimidin-basierte Medikamente und etablierte Behandlungen für Leukämie .
Antimikrobielle und antibakterielle Anwendungen
Pyrimidine sind häufige heterocyclische Verbindungen, die in vielen Naturprodukten sowie in synthetischen Medikamenten mit antibakteriellen und antimikrobiellen Aktivitäten vorkommen . Die Einführung einer neuen hydrophoben Seitenkette unter Verwendung von Organolithiumreagenzien könnte diese Eigenschaften möglicherweise verbessern .
Antifungal-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate auch antifungale Eigenschaften besitzen . Damit sind sie ein potenzieller Kandidat für die Entwicklung neuer Antimykotika.
Antiparasitäre Anwendungen
Es gibt Hinweise darauf, dass Pyrimidinderivate antiparasitäre Wirkungen haben können . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung parasitärer Infektionen eingesetzt werden könnte.
Kardiovaskuläre und Antihypertensive Anwendungen
Pyrimidinderivate wurden auf ihre potenziellen kardiovaskulären Wirkungen und antihypertensiven Eigenschaften untersucht . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Herzkrankheiten und Bluthochdruck eingesetzt werden könnten.
Wirkmechanismus
Mode of Action
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production . The disruption of energy production can lead to cell death, making 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine an effective fungicide .
Biochemical Pathways
The primary biochemical pathway affected by 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the electron transport chain . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP . This disruption can have downstream effects on other biochemical pathways that rely on ATP for energy, potentially leading to cell death .
Pharmacokinetics
Given its molecular weight of 24772 g/mol , it is likely that the compound has good bioavailability
Result of Action
The primary result of the action of 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the disruption of energy production within cells, leading to cell death . This makes the compound an effective fungicide, capable of controlling various fungal pathogens .
Action Environment
The action, efficacy, and stability of 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fungicide may be affected by the presence of other organisms, the pH of the environment, and temperature
Eigenschaften
IUPAC Name |
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)8-15-13-7-12(14)16-9-17-13/h2-7,9-10H,8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGORWHVHCBMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


